(2-Benzhydryloxy-2-oxo-ethyl)-triphenyl-phosphonium bromide
Overview
Description
(2-Benzhydryloxy-2-oxo-ethyl)-triphenyl-phosphonium bromide is a synthetic organic compound that belongs to the class of phosphonium salts. These compounds are known for their diverse applications in organic synthesis, medicinal chemistry, and materials science. The unique structure of this compound, featuring a phosphonium center bonded to a triphenyl group and a benzhydryloxy-oxo-ethyl moiety, imparts distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Benzhydryloxy-2-oxo-ethyl)-triphenyl-phosphonium bromide typically involves the reaction of triphenylphosphine with an appropriate benzhydryloxy-oxo-ethyl halide under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and may require the use of a solvent such as dichloromethane or toluene. The reaction mixture is then purified using techniques like recrystallization or column chromatography to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized reaction conditions to maximize yield and purity. Continuous flow reactors and automated synthesis platforms can also be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(2-Benzhydryloxy-2-oxo-ethyl)-triphenyl-phosphonium bromide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphine oxides.
Reduction: Reduction reactions can convert the phosphonium salt to phosphines.
Substitution: Nucleophilic substitution reactions can replace the bromide ion with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like sodium azide or potassium cyanide can be employed under mild conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphine oxides, while substitution reactions can produce a variety of substituted phosphonium salts.
Scientific Research Applications
Chemistry
In organic synthesis, (2-Benzhydryloxy-2-oxo-ethyl)-triphenyl-phosphonium bromide can be used as a reagent for the preparation of various phosphonium ylides, which are intermediates in the Wittig reaction for the synthesis of alkenes.
Biology
The compound may have potential applications in biological research, particularly in the study of phosphonium-based drug delivery systems. Phosphonium salts are known to target mitochondria, making them useful in mitochondrial research.
Medicine
In medicinal chemistry, this compound could be explored for its potential as an anticancer agent, given the ability of phosphonium salts to selectively accumulate in cancer cells.
Industry
Industrially, the compound can be used in the development of advanced materials, such as ionic liquids and catalysts for various chemical processes.
Mechanism of Action
The mechanism of action of (2-Benzhydryloxy-2-oxo-ethyl)-triphenyl-phosphonium bromide involves its interaction with molecular targets such as enzymes or cellular membranes. The phosphonium group can facilitate the compound’s entry into cells, where it may exert its effects by disrupting mitochondrial function or interacting with specific proteins.
Comparison with Similar Compounds
Similar Compounds
Triphenylphosphine: A common phosphine used in organic synthesis.
Tetraphenylphosphonium bromide: Another phosphonium salt with similar properties.
(2-Benzhydryloxy-2-oxo-ethyl)-triphenyl-phosphonium chloride: A chloride analog of the compound.
Uniqueness
(2-Benzhydryloxy-2-oxo-ethyl)-triphenyl-phosphonium bromide is unique due to its specific structure, which combines the properties of benzhydryloxy and phosphonium groups
Properties
IUPAC Name |
(2-benzhydryloxy-2-oxoethyl)-triphenylphosphanium;bromide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H28O2P.BrH/c34-32(35-33(27-16-6-1-7-17-27)28-18-8-2-9-19-28)26-36(29-20-10-3-11-21-29,30-22-12-4-13-23-30)31-24-14-5-15-25-31;/h1-25,33H,26H2;1H/q+1;/p-1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RAKVSUBZWDZJQQ-UHFFFAOYSA-M | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)OC(=O)C[P+](C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5.[Br-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H28BrO2P | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
567.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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